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Introduction
2-Mercaptopyridine, a versatile organosulfur compound, has emerged as a critical precursor

in a myriad of organic transformations. Its unique chemical architecture, characterized by a

pyridine ring bearing a thiol group at the 2-position, allows it to exist in tautomeric equilibrium

with its thione form, pyridine-2-thione. This property, coupled with the nucleophilicity of the

sulfur atom and the inherent reactivity of the pyridine nucleus, renders it an invaluable tool in

the synthesis of complex molecules, particularly in the realms of pharmaceutical and

agrochemical development.[1][2] This guide provides a comprehensive overview of the physical

and chemical properties of 2-mercaptopyridine, detailed experimental protocols for its key

applications, and a summary of relevant quantitative data to aid researchers in its effective

utilization.

Physicochemical and Spectroscopic Properties
2-Mercaptopyridine is a yellow crystalline solid with a characteristic odor.[1][3] A thorough

understanding of its physical and spectroscopic properties is fundamental for its application in

synthesis.

Table 1: Physicochemical Properties of 2-Mercaptopyridine
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Property Value Reference(s)

Molecular Formula C₅H₅NS [1][4]

Molecular Weight 111.17 g/mol [4]

Melting Point 128-130 °C [1][5]

Boiling Point 184-186 °C [5]

Appearance Yellow crystalline powder [1][5]

Solubility 50 g/L in water [1]

pKa -0.1 [4]

Table 2: Spectroscopic Data of 2-Mercaptopyridine

Spectroscopic Technique Key Data Points Reference(s)

¹H NMR (CDCl₃)

δ 8.42 (d, 1H), 7.55 (t, 1H),

7.15 (d, 1H), 6.95 (t, 1H), 13.5

(br s, 1H)

[6]

¹³C NMR (DMSO-d₆)
δ 177.7, 137.9, 137.5, 133.0,

112.8
[6]

FTIR (KBr, cm⁻¹)

~3410 (N-H stretch), ~3050 (C-

H stretch), ~1610 (C=C

stretch), ~1135 (C=S stretch)

[2]

Mass Spectrometry (EI) m/z 111 (M⁺), 84, 57 [7]

Core Applications in Organic Synthesis
2-Mercaptopyridine and its derivatives are instrumental in several cornerstone reactions in

organic synthesis, most notably the Barton-McCombie deoxygenation and the generation of

Barton esters for radical-mediated transformations.

The Barton-McCombie Deoxygenation
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The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a

hydroxyl group from an alcohol.[6][8] The reaction proceeds via a two-step sequence:

conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-

initiated reduction.[4][9]

Experimental Protocol: Deoxygenation of a Secondary Alcohol

Step 1: Synthesis of the S-Methyl Xanthate

To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF (0.1 M) under an inert

atmosphere at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

Stir the mixture at 0 °C for 30 minutes.

Add carbon disulfide (1.5 equiv) dropwise at 0 °C, and allow the reaction to warm to room

temperature and stir for an additional 2 hours.

Add methyl iodide (1.5 equiv) and continue stirring at room temperature for 12 hours.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the

corresponding S-methyl xanthate.

Step 2: Radical-Mediated Deoxygenation

Dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene (0.05 M) in a round-bottom

flask equipped with a reflux condenser under an inert atmosphere.

Add tributyltin hydride (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1

equiv).

Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours, or until TLC analysis

indicates complete consumption of the starting material.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the deoxygenated

product.

Table 3: Representative Yields for Barton-McCombie Deoxygenation of Carbohydrate

Derivatives

Substrate Type
Position of
Deoxygenation

Thiocarbonyl
Derivative

Yield (%) Reference(s)

Pyranoside
C-2, C-3, C-4, C-

6
Xanthate High [10]

Furanoside C-2, C-3, C-5 Xanthate High [10]

Pyranoside
C-2, C-3, C-4, C-

6

(Thiocarbonyl)imi

dazolide
High [10]

Furanoside C-2, C-3, C-5
(Thiocarbonyl)imi

dazolide
High [10]

Pyranoside
C-2, C-3, C-4, C-

6

Phenyl

Thionocarbonate
High [10]

Barton Esters in Radical Chemistry
The N-oxide of 2-mercaptopyridine, specifically its sodium salt (sodium 2-pyridinethiolate 1-

oxide), is a key reagent for the synthesis of Barton esters from carboxylic acids.[11][12] These

esters serve as versatile precursors for the generation of carbon-centered radicals via

decarboxylation, which can then participate in a variety of bond-forming reactions.[7][13]

Experimental Protocol: Synthesis and Reductive Decarboxylation of a Barton Ester

Step 1: Synthesis of the Barton Ester

To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.2 M) under

an inert atmosphere, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF (1 drop).
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Stir the mixture at room temperature for 2 hours.

Remove the solvent and excess oxalyl chloride under reduced pressure.

Dissolve the resulting crude acid chloride in anhydrous dichloromethane (0.2 M) and add it to

a suspension of the sodium salt of N-hydroxy-2-thiopyridone (1.1 equiv) and a catalytic

amount of 4-DMAP in anhydrous dichloromethane at 0 °C.

Stir the reaction mixture at room temperature for 4 hours in the dark.

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude Barton ester by flash column chromatography on silica gel, taking care to

protect it from light.

Step 2: Reductive Decarboxylation

Dissolve the Barton ester (1.0 equiv) in anhydrous benzene or toluene (0.1 M) in a flask

equipped with a reflux condenser.

Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).

Heat the mixture to reflux for 2 hours, or until the reaction is complete as monitored by TLC.

Cool the reaction to room temperature and remove the solvent under reduced pressure.

Purify the product by flash column chromatography.

Table 4: Yields for Decarboxylative Functionalization of Barton Esters
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Radical Trapping
Agent

Functional Group
Introduced

Yield (%) Reference(s)

CCl₄ -Cl 73 [14]

CBrCl₃ -Br 55 [14]

CH₂I₂ -I 70 [14]

PhSSPh -SPh 84 [14]

PhSeSePh -SePh 91 [14]

Acrylonitrile -CH₂CH₂CN Moderate to Good [14]

Reaction Mechanisms and Workflows
Visualizing the intricate steps of these powerful reactions is crucial for a deeper understanding

and for troubleshooting synthetic challenges.

Initiation
Propagation Cycle

AIBN
2 R'•Δ Bu₃Sn•+ Bu₃SnH

Bu₃SnH

R-O-C(=S)SMe
R-O-C(•)(S-SnBu₃)SMe+ Bu₃Sn•

Bu₃Sn•

R•Fragmentation

Bu₃SnH
- Bu₃Sn•

R-H+ Bu₃SnH Bu₃Sn•

Click to download full resolution via product page

Figure 1: Mechanism of the Barton-McCombie Deoxygenation.
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Barton Ester Synthesis

Radical Decarboxylation and Trapping

R-COOH

R-COCl

SOCl₂ or (COCl)₂

Barton Ester

Sodium N-hydroxy-2-thiopyridone

Barton Ester

R•

Δ or hν
- CO₂

R-H R-X

H-Donor (e.g., Bu₃SnH) Radical Trap (X-Y)

Click to download full resolution via product page

Figure 2: Workflow for the Synthesis and Application of Barton Esters.

Safety and Handling
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2-Mercaptopyridine is an irritant to the skin, eyes, and respiratory system.[15] Appropriate

personal protective equipment, including gloves, safety goggles, and a lab coat, should be

worn when handling this compound. All manipulations should be carried out in a well-ventilated

fume hood.

Table 5: Toxicity Data for 2-Mercaptopyridine

Test Species Route Dose Reference(s)

LD₅₀ Mouse Intraperitoneal 250 mg/kg [1]

LD₅₀ Mouse Intravenous 250 mg/kg

Conclusion
2-Mercaptopyridine and its N-oxide derivative are undeniably powerful and versatile reagents

in the arsenal of the modern organic chemist. Their central role in the Barton-McCombie

deoxygenation and the generation of Barton esters for radical chemistry has enabled the

synthesis of numerous complex natural products and pharmaceutically active compounds. A

thorough understanding of their properties, reaction mechanisms, and handling procedures, as

outlined in this guide, is paramount for their successful and safe implementation in the

laboratory. As the demand for novel and intricate molecular architectures continues to grow, the

importance of precursors like 2-mercaptopyridine in driving innovation in drug discovery and

materials science will undoubtedly persist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jk-sci.com [jk-sci.com]

2. Organic Syntheses Procedure [orgsyn.org]

3. Barton Decarboxylation [organic-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b119420?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9558134/
https://www.benchchem.com/product/b119420?utm_src=pdf-body
https://www.jk-sci.com/blogs/resource-center/barton-decarboxylation
https://www.benchchem.com/product/b119420?utm_src=pdf-body
https://www.benchchem.com/product/b119420?utm_src=pdf-body
https://www.benchchem.com/product/b119420?utm_src=pdf-custom-synthesis
https://www.jk-sci.com/blogs/resource-center/barton-decarboxylation
http://orgsyn.org/demo.aspx?prep=v89p0471
https://www.organic-chemistry.org/namedreactions/barton-decarboxylation.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. alfa-chemistry.com [alfa-chemistry.com]

5. grokipedia.com [grokipedia.com]

6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

7. Barton decarboxylation - Wikipedia [en.wikipedia.org]

8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

9. scribd.com [scribd.com]

10. benchchem.com [benchchem.com]

11. sigaa.unifei.edu.br [sigaa.unifei.edu.br]

12. researchgate.net [researchgate.net]

13. grokipedia.com [grokipedia.com]

14. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective
transformations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03643J
[pubs.rsc.org]

15. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative
Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Mercaptopyridine: A Linchpin in Modern Organic
Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119420#2-mercaptopyridine-as-a-precursor-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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